

An In-depth Technical Guide to Potassium Isobutyrate (CAS Number: 19455-20-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Potassium isobutyrate

Cat. No.: B101088

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **potassium isobutyrate** (CAS No. 19455-20-0), the potassium salt of isobutyric acid. This document details its chemical and physical properties, provides a generalized experimental protocol for its synthesis, and summarizes its key spectroscopic characteristics. A significant focus is placed on the biological activities of the isobutyrate anion, particularly its role as a histone deacetylase (HDAC) inhibitor and its modulation of critical cellular signaling pathways, including NF- κ B, PI3K/Akt, and JAK/STAT. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and applications of **potassium isobutyrate**.

Chemical and Physical Properties

Potassium isobutyrate is a white crystalline solid. As the potassium salt of a short-chain fatty acid, it is freely soluble in water and soluble in ethanol.^[1] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	19455-20-0	[2][3][4]
Molecular Formula	C ₄ H ₇ KO ₂	[5][6]
Molecular Weight	126.20 g/mol	[5][6]
IUPAC Name	potassium 2-methylpropanoate	[5]
Appearance	White crystalline solid	[1]
Solubility in Water	Freely soluble	[1]
Solubility in Ethanol	Soluble	[1]

Synthesis

The most common and straightforward method for the synthesis of **potassium isobutyrate** is through a simple acid-base neutralization reaction.[2] This involves reacting isobutyric acid with a potassium-containing base, such as potassium hydroxide or potassium carbonate.

Generalized Experimental Protocol for Synthesis

The following is a generalized protocol for the laboratory-scale synthesis of **potassium isobutyrate**. Researchers should adapt this procedure based on their specific equipment and safety protocols.

Materials:

- Isobutyric acid (C₄H₈O₂)
- Potassium hydroxide (KOH)
- Distilled water
- Ethanol (optional, for recrystallization)

Procedure:

- **Dissolution of Base:** In a beaker, dissolve a known molar amount of potassium hydroxide in a minimal amount of distilled water with stirring.
- **Neutralization:** While stirring, slowly add an equimolar amount of isobutyric acid to the potassium hydroxide solution. The reaction is exothermic, and the addition should be controlled to manage the temperature.
- **pH Adjustment:** Monitor the pH of the solution. Continue adding the isobutyric acid until the pH of the mixture reaches approximately 7, indicating complete neutralization.
- **Evaporation:** Gently heat the resulting solution to evaporate the water, yielding the crude **potassium isobutyrate** salt.
- **Purification (Optional):** The crude salt can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the salt in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
- **Drying:** Collect the purified crystals by filtration and dry them under vacuum to remove any residual solvent.

Characterization: The identity and purity of the synthesized **potassium isobutyrate** can be confirmed using techniques such as NMR, FT-IR, and mass spectrometry, as detailed in the following section.

Spectroscopic and Analytical Data

The structural confirmation of **potassium isobutyrate** can be achieved through various spectroscopic methods. The expected data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The ^1H NMR spectrum of the isobutyrate anion is expected to show two distinct signals: a doublet corresponding to the six equivalent methyl (CH_3) protons and a septet for the single methine (CH) proton, due to spin-spin coupling.^[2]
- **^{13}C NMR:** The ^{13}C NMR spectrum will display signals for the methyl carbons, the methine carbon, and the carboxylate carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **potassium isobutyrate** will be characterized by the absence of the broad O-H stretching band of the carboxylic acid and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO^-).

Mass Spectrometry (MS)

Due to its ionic nature, soft ionization techniques like Electrospray Ionization (ESI) are suitable for the mass spectrometric analysis of **potassium isobutyrate**.^[2] In negative-ion mode, the isobutyrate anion ($\text{C}_4\text{H}_7\text{O}_2^-$) would be detected at a mass-to-charge ratio (m/z) of 87.^[2] In positive-ion mode, adducts with potassium ions may be observed.^[2]

Biological Activity and Drug Development Potential

The biological significance of **potassium isobutyrate** lies in the activity of the isobutyrate anion, which is a short-chain fatty acid (SCFA). SCFAs, including isobutyrate, are increasingly recognized for their roles in cellular processes and their therapeutic potential.

Histone Deacetylase (HDAC) Inhibition

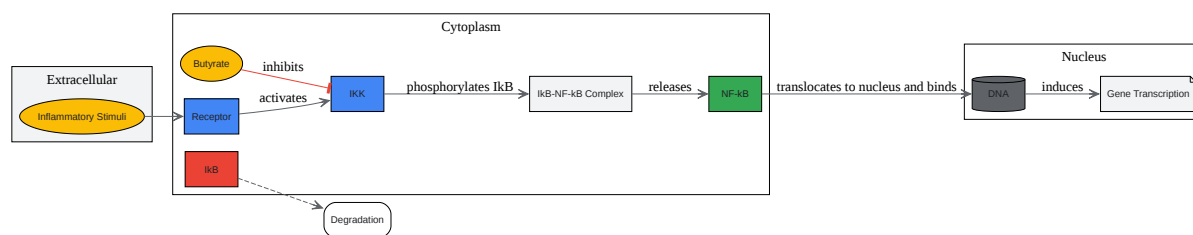
A primary mechanism of action for isobutyrate is the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, isobutyrate leads to the hyperacetylation of histones, which alters chromatin structure and regulates gene expression. This activity is linked to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. Quantitative data on the HDAC inhibitory activity of the closely related sodium butyrate is presented in Table 2.

Parameter	Value	Cell Line/Enzyme	Reference(s)
IC ₅₀ (HDAC inhibition)	0.80 mM	-	[7]
IC ₅₀ (HDAC1)	0.3 mM	HDAC1	[8]
IC ₅₀ (HDAC2)	0.4 mM	HDAC2	[8]
IC ₅₀ (HDAC7)	0.3 mM	HDAC7	[8]
IC ₅₀ (Cell Viability)	3.1 mM (72h)	MDA-MB-468	[9]

Modulation of Cellular Signaling Pathways

Isobutyrate has been shown to modulate several key signaling pathways implicated in inflammation, cell survival, and proliferation.

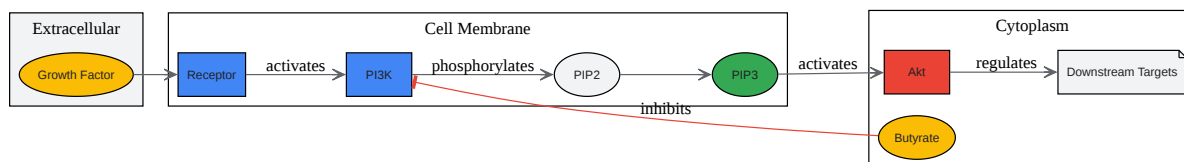
The Nuclear Factor-kappa B (NF- κ B) pathway is a critical regulator of inflammatory responses. Studies have shown that butyrate can suppress the activation of NF- κ B, thereby inhibiting the expression of pro-inflammatory genes.^{[1][7][10]} This anti-inflammatory effect is a key area of interest for its therapeutic potential in inflammatory diseases.



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Figure 1: Butyrate's inhibition of the NF- κ B pathway.

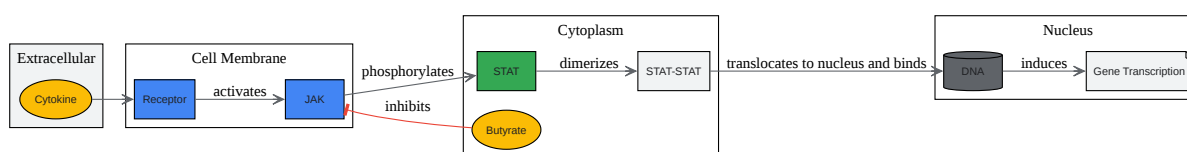
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Isobutyrate has been shown to modulate this pathway, often leading to an inhibition of cancer cell migration and an increase in cell differentiation.^{[8][11]}



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Figure 2: Butyrate's modulation of the PI3K/Akt pathway.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cellular responses to cytokines and growth factors, playing a role in immunity, proliferation, and apoptosis. Butyrate has been demonstrated to inhibit the JAK/STAT pathway, contributing to its anti-inflammatory and anti-cancer effects.[12][13][14][15]



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Figure 3: Butyrate's inhibition of the JAK/STAT pathway.

Applications in Drug Development

The multifaceted biological activities of isobutyrate make **potassium isobutyrate** a compound of interest for drug development. Its role as an HDAC inhibitor presents opportunities in oncology. Furthermore, its anti-inflammatory properties through the modulation of signaling

pathways like NF- κ B and JAK/STAT suggest its potential use in the treatment of inflammatory and autoimmune diseases. The use of **potassium isobutyrate** as a solubility promoter could also be beneficial in pharmaceutical formulations.[2]

Conclusion

Potassium isobutyrate is a readily synthesizable compound with significant biological activities attributed to its isobutyrate anion. Its ability to inhibit HDACs and modulate key cellular signaling pathways underscores its potential as a therapeutic agent, particularly in the fields of oncology and immunology. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological functions to aid researchers and drug development professionals in exploring its full therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and to translate its promising preclinical activities into clinical applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Potassium Isobutyrate (CAS Number: 19455-20-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101088#potassium-isobutyrate-cas-number-19455-20-0]

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